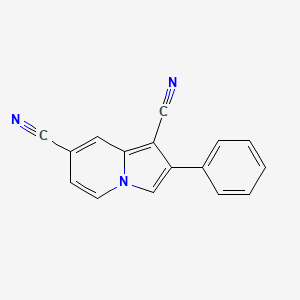

2-Phenylindolizine-1,7-dicarbonitrile

Description

Overview of Indolizine (B1195054) Heterocyclic Chemistry

The indolizine core is a foundational structure in azaheterocyclic chemistry, characterized by a fused bicyclic system. scispace.commdpi.com This arrangement imparts a unique combination of properties that distinguish it from its more common isomer, indole.

Structural Characteristics of the Indolizine Core

The indolizine skeleton is a bicyclic aromatic compound composed of a five-membered pyrrole (B145914) ring fused to a six-membered pyridine (B92270) ring. rsc.org Unlike its isomer indole, the nitrogen atom is located at a ring fusion position, often referred to as a bridgehead nitrogen. wikipedia.orgjbclinpharm.org This N-fused heterocyclic system has the chemical formula C₈H₇N. wikipedia.org The fusion of the electron-rich pyrrole ring and the electron-deficient pyridine ring results in a unique electronic distribution within the molecule. chemicalbook.com The structure is planar, a key feature contributing to its aromaticity and its ability to participate in π-stacking interactions.

Interactive Table: Structural Details of the Indolizine Core

| Feature | Description | Reference |

|---|---|---|

| Chemical Formula | C₈H₇N | wikipedia.org |

| Ring System | Fused bicyclic: Pyrrole and Pyridine | rsc.org |

| Nitrogen Position | Bridgehead (ring fusion) | wikipedia.orgjbclinpharm.org |

| Common Name | Pyrrolo[1,2-a]pyridine | chemicalbook.com |

| Isomerism | Isomeric with Indole | scispace.comrsc.org |

Historical Context and Nomenclature of Indolizines

The history of indolizine chemistry dates back to 1890, when Italian chemist Angeli first reported a related structure. jbclinpharm.org He proposed the name "pyrindole" for the unsaturated parent compound. jbclinpharm.org However, the first successful synthesis was not accomplished until 1912 by Scholtz. jbclinpharm.org Scholtz initially named the compound "pyrrocoline," which was later changed to indolizine. jbclinpharm.orgchemicalbook.com The structure was definitively confirmed by Diels and Alder through catalytic reduction experiments. jbclinpharm.org The accepted nomenclature today is indolizine, although the systematic name pyrrolo[1,2-a]pyridine is also used. rsc.orgchemicalbook.com

Electronic Structure and Aromaticity of Indolizine Systems

The indolizine ring is a 10-π electron aromatic system, which makes it isoelectronic with naphthalene (B1677914) and its isomer, indole. This electron configuration is the source of its significant aromatic character and stability. The resonance energy of the parent indolizine is approximately 0.29 kcal/mol. chemicalbook.com Hückel Molecular Orbital (HMO) calculations indicate that the electron density is highest on the five-membered ring, particularly at the C1 and C3 positions. jbclinpharm.orgchemicalbook.com This high electron density dictates its reactivity, making it susceptible to electrophilic substitution, primarily at the C3 and C1 positions. jbclinpharm.org The delocalized π-electron system also gives rise to strong fluorescence properties in many indolizine derivatives. Studies on fused polycyclic systems containing indolizine have shown that the five-membered ring tends to be more aromatic than the six-membered ring. chemrxiv.org

Significance of Phenyl Substitution in Indolizine Chemistry

The introduction of a phenyl group onto the indolizine scaffold, particularly at the 2-position, significantly modulates the molecule's properties. This substitution is a common strategy in the design of functional organic materials and bioactive compounds. nih.gov The phenyl ring can extend the π-conjugated system of the indolizine core, which often leads to enhanced photophysical properties, such as shifts in absorption and emission spectra and increased fluorescence quantum yields.

From a reactivity standpoint, the phenyl group can influence the regioselectivity of further chemical modifications. For example, in electrophilic substitution reactions like nitration or acylation of 2-phenylindolizine (B189232), the phenyl ring itself can be attacked in addition to the C1 and C3 positions of the indolizine core. jbclinpharm.org Research has demonstrated the regioselective metallation of 2-phenylindolizine at the 5-position, allowing for the introduction of various electrophiles at a site that is typically less reactive. nih.govresearchgate.net This highlights how the phenyl substituent can direct reactivity to specific positions on the heterocyclic system.

Role of Dinitrile Functionalities in Synthetic Organic Chemistry

The nitrile, or cyano, group (-C≡N) is a versatile and valuable functional group in organic chemistry. pressbooks.publumenlearning.com Compounds containing two nitrile groups, known as dinitriles, are important building blocks for synthesizing a wide array of more complex molecules, particularly heterocycles. The strong electron-withdrawing nature of the nitrile group significantly influences the electronic properties of a molecule, affecting its reactivity, polarity, and metabolic stability in drug design contexts. researchgate.net

Nitriles can be readily converted into other functional groups such as amines, carboxylic acids, and amides, making them key synthetic intermediates. researchgate.net In medicinal chemistry, the incorporation of a nitrile group can enhance a molecule's binding affinity to target proteins through hydrogen bonding, polar interactions, or by acting as a bioisostere for groups like carbonyls or halogens. researchgate.net

Academic Research Focus on 2-Phenylindolizine-1,7-dicarbonitrile

While extensive research exists on the broader class of 2-phenylindolizine derivatives for applications in medicinal chemistry and materials science, specific academic studies focusing solely on 2-Phenylindolizine-1,7-dicarbonitrile are not widely documented in the reviewed literature. nih.govresearchgate.net However, the academic interest in such a molecule can be inferred from the properties of its constituent parts.

The research focus would likely be on its potential as a fluorescent material or an organic semiconductor. The combination of the electron-rich 2-phenylindolizine core (a fluorophore) with two strongly electron-withdrawing nitrile groups would create a "push-pull" electronic system. Such systems are of great interest in materials science for their potential applications in:

Organic Light-Emitting Diodes (OLEDs): The electronic structure could lead to efficient electroluminescence.

Non-linear Optics: The significant charge polarization might result in interesting non-linear optical properties.

Sensors and Probes: The fluorescence of the molecule could be sensitive to its local environment (solvatochromism) or the presence of specific analytes.

Furthermore, the dinitrile functionalities would serve as reactive handles for further synthetic transformations, allowing for the construction of more complex polycyclic aromatic systems or for polymerization into novel materials.

Structure

3D Structure

Properties

CAS No. |

62456-07-9 |

|---|---|

Molecular Formula |

C16H9N3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

2-phenylindolizine-1,7-dicarbonitrile |

InChI |

InChI=1S/C16H9N3/c17-9-12-6-7-19-11-15(13-4-2-1-3-5-13)14(10-18)16(19)8-12/h1-8,11H |

InChI Key |

FURHCZIAFPMUKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC(=CC3=C2C#N)C#N |

Origin of Product |

United States |

Synthetic Strategies for 2 Phenylindolizine 1,7 Dicarbonitrile and Highly Substituted Indolizines

Classical and Contemporary Approaches to the Indolizine (B1195054) Scaffold

The construction of the indolizine ring system can be achieved through several key synthetic disconnections, primarily involving the formation of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or the construction of the six-membered pyridine ring onto a pyrrole precursor. Over the years, a variety of named reactions and novel synthetic routes have been established to access this privileged scaffold.

Condensation Reactions for Indolizine Construction

One of the earliest and most fundamental approaches to indolizine synthesis is the Tschitschibabin (or Chichibabin) reaction. This classical method involves the condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by cyclization. The reaction typically proceeds by N-alkylation of the pyridine to form a pyridinium (B92312) salt, which is then deprotonated to generate a pyridinium ylide. Subsequent intramolecular aldol-type condensation and dehydration afford the indolizine ring system.

A modified Tschitschibabin approach has been successfully employed for the synthesis of 2-phenylindolizine (B189232) derivatives. For instance, the reaction of ethyl 2-pyridylacetate (B8455688) with phenacyl bromide can lead to the formation of ethyl 2-phenylindolizine-1-carboxylate. In this case, a portion of the starting ester acts as a base to facilitate the ring closure. This method provides a direct route to 2-phenylindolizines bearing a substituent at the 1-position.

| Reactants | Product | Reaction Type | Reference |

| 2-Alkylpyridine, α-Halocarbonyl | Substituted Indolizine | Tschitschibabin Reaction | General |

| Ethyl 2-pyridylacetate, Phenacyl bromide | Ethyl 2-phenylindolizine-1-carboxylate | Modified Tschitschibabin Reaction | General |

1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles represents one of the most versatile and widely employed methods for the synthesis of a broad range of substituted indolizines. nih.gov This [3+2] cycloaddition strategy allows for the construction of the five-membered ring with a high degree of control over substitution patterns. Pyridinium ylides, typically generated in situ by the deprotonation of the corresponding pyridinium salts, react readily with electron-deficient alkenes and alkynes.

The scope of the 1,3-dipolar cycloaddition is extensive, with a wide variety of dipolarophiles being successfully employed. Electron-deficient alkenes, such as acrylates, acrylonitrile, and maleates, react with pyridinium ylides to afford tetrahydroindolizine intermediates, which are subsequently aromatized to the corresponding indolizines. The use of alkynes as dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), directly yields the aromatic indolizine products. wikipedia.org

The choice of substituents on both the pyridinium ylide and the dipolarophile significantly influences the efficiency and regioselectivity of the reaction. Stabilized pyridinium ylides, bearing electron-withdrawing groups on the ylidic carbon, are generally more stable and easier to handle. The reaction tolerates a wide range of functional groups on both reaction partners, enabling the synthesis of a diverse library of indolizine derivatives. For instance, the reaction of pyridinium ylides with dicyanoalkenes could potentially provide a direct route to dicyano-substituted indolizines.

The [3+2] cycloaddition reaction of pyridinium ylides is generally considered to be a concerted, pericyclic process, as proposed by Huisgen. wikipedia.org The reaction proceeds through a cyclic transition state, where the 4π-electron system of the 1,3-dipole (the pyridinium ylide) reacts with the 2π-electron system of the dipolarophile. The frontier molecular orbital (FMO) theory is often used to rationalize the regioselectivity of these reactions, which is governed by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

The stereochemistry of the dipolarophile is generally retained in the initial cycloadduct, which is a hallmark of a concerted cycloaddition. For reactions involving alkene dipolarophiles, the resulting tetrahydroindolizine intermediate requires a subsequent oxidation step to afford the aromatic indolizine. This can be achieved using a variety of oxidizing agents or can occur spontaneously via air oxidation.

Intramolecular Cyclization and Cycloisomerization Pathways

Intramolecular cyclization strategies provide another powerful avenue for the synthesis of the indolizine nucleus. These methods often involve the formation of a key bond within a suitably functionalized pyridine derivative. For example, transition-metal-catalyzed cycloisomerization of 2-alkynylpyridine derivatives has emerged as an efficient method for constructing the indolizine ring. Catalysts based on gold, platinum, or other transition metals can activate the alkyne moiety towards nucleophilic attack by the pyridine nitrogen, leading to the formation of the five-membered ring.

Regioselective Introduction of Phenyl Substituents onto the Indolizine Nucleus

The introduction of a phenyl group at the C2 position of the indolizine ring is a common structural motif in many biologically active indolizine derivatives. Several strategies have been developed for the regioselective synthesis of 2-phenylindolizines.

As mentioned in the context of condensation reactions, the modified Tschitschibabin reaction using phenacyl bromide provides a direct route to 2-phenylindolizines. Another powerful approach involves the 1,3-dipolar cycloaddition of pyridinium ylides with phenyl-substituted dipolarophiles. For instance, the reaction of a pyridinium ylide with phenylacetylene (B144264) or styrene (B11656) derivatives can lead to the formation of 2-phenylindolizines, although regioselectivity can be a challenge.

Furthermore, cross-coupling reactions on a pre-formed indolizine scaffold offer a versatile method for introducing a phenyl group. For example, a halogenated indolizine at the C2 position can undergo Suzuki or Stille coupling with a phenylboronic acid or a phenylstannane derivative, respectively, to afford the desired 2-phenylindolizine.

Precursor Selection for 2-Phenylindolizine Formation

The construction of the 2-phenylindolizine core is most commonly achieved through the Tschitschibabin reaction and its modifications, which involve the cyclization of a pyridinium ylide. The selection of appropriate precursors is critical and typically involves the reaction between a pyridine derivative and a carbonyl compound bearing the desired phenyl group.

A widely employed strategy involves the reaction of a pyridine derivative, such as 2-methylpyridine, with an α-haloketone like phenacyl bromide . This reaction forms a quaternary pyridinium salt, which, upon treatment with a base (e.g., sodium bicarbonate), generates a pyridinium ylide intermediate. This ylide then undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic 2-phenylindolizine ring system. nih.gov Another effective precursor combination is the use of ethyl 2-pyridylacetate with phenacyl bromide. nih.gov In this approach, a portion of the ester starting material can act as the base to facilitate ring closure, streamlining the process. nih.gov

The general synthetic scheme relies on two key components:

The Pyridine Ring Precursor: This can be a simple 2-alkylpyridine or a pyridine bearing an activated methylene (B1212753) group at the C-2 position, such as 2-pyridylacetonitrile (B1294559) or methyl 2-(pyridin-2-yl)acetate. masterorganicchemistry.comnih.gov

The Phenyl Group Donor: This is typically an α-halocarbonyl compound like phenacyl bromide or a related derivative that provides the carbon atoms C-1, C-2, and the C-2 phenyl substituent of the final indolizine. researchgate.netrsc.orgorganic-chemistry.org

The table below summarizes common precursor combinations for the formation of the 2-phenylindolizine core.

| Pyridine Precursor | Phenyl Group Precursor | Key Reaction Type | Resulting Core Structure |

| 2-Methylpyridine | Phenacyl bromide | Tschitschibabin Reaction | 2-Phenylindolizine |

| Ethyl 2-pyridylacetate | Phenacyl bromide | Modified Tschitschibabin | 1-Ethoxycarbonyl-2-phenylindolizine |

| 2-Pyridylacetonitrile | Morita–Baylis–Hillman acetates | Base-catalyzed condensation/cyclization | 2-Arylindolizine-1-carbonitrile |

Direct Phenylation Methodologies

While the incorporation of the C-2 phenyl group is most often achieved through precursor selection, direct C-H functionalization of a pre-formed indolizine ring represents an alternative strategy. Direct arylation reactions, typically catalyzed by transition metals like palladium, have been developed for indolizines. However, these methods are governed by the inherent electronic properties of the indolizine nucleus.

Electrophilic substitution on indolizine occurs preferentially at the C-3 position, followed by the C-1 position, due to the higher electron density at these sites. nih.gov Consequently, most direct C-H arylation methodologies selectively functionalize the C-3 position. For example, palladium-catalyzed direct arylation of various indolizines with aryl bromides has been shown to proceed efficiently at the C-3 position. organic-chemistry.org

Achieving direct phenylation at the C-2 position is significantly more challenging and less common. It would require overcoming the intrinsic reactivity of the C-3 and C-1 positions or the development of highly specific ortho-directing group strategies. Therefore, the synthesis of 2-phenylindolizines predominantly relies on incorporating the phenyl group within the building blocks prior to the cyclization that forms the indolizine ring.

Incorporation of Dicarbonitrile Functionalities into Indolizine Scaffolds

Introducing two nitrile groups at the C-1 and C-7 positions of the 2-phenylindolizine scaffold requires specific and often distinct synthetic tactics for each position.

Strategies for Direct C-C Bond Formation with Nitrile Groups

Direct C-H cyanation offers the most atom-economical route to introduce nitrile groups. This approach involves the activation of a C-H bond and its subsequent coupling with a cyanide source. While methods for the direct C-H cyanation of various heterocycles have been developed, often using transition metal catalysis, specific examples for the C-1 and C-7 positions of indolizine are not widely reported. wikipedia.org

The challenge lies in the regioselectivity of C-H activation. As mentioned, the C-1 and C-3 positions are the most electronically rich and sterically accessible sites for functionalization. Directing cyanation to the C-7 position on the six-membered ring would require overcoming this inherent reactivity, possibly through the use of directing groups or specialized catalytic systems. While direct C-H cyanation remains a powerful tool in organic synthesis, its application for creating the 1,7-dicarbonitrile pattern on an indolizine core remains an area for future research. lscollege.ac.in

Utilization of Cyano-Substituted Building Blocks in Multi-component Reactions

A more established and reliable strategy for incorporating nitrile groups involves the use of precursors that already contain the cyano functionality. This approach builds the desired substitution pattern directly into the indolizine skeleton during its formation.

For the C-1 Nitrile Group: The C-1 nitrile is readily introduced by using a precursor with an activated methylene group flanked by a cyano group. Malononitrile is an ideal building block for this purpose. In a one-pot, three-component reaction, an aromatic aldehyde, malononitrile, and a pyridinium salt can react under basic conditions to form a highly substituted indolizine-1-carbonitrile (B3051405) derivative. wikipedia.org

For the C-7 Nitrile Group: The nitrile group at the C-7 position can be incorporated by starting with a pyridine ring that is already substituted with a cyano group at the corresponding position (C-4). For instance, the reaction of 4-cyanopyridine with dimethyl acetylenedicarboxylate (DMAD) has been shown to produce trimethyl 7-cyano-1,2,3-indolizinetricarboxylate. nih.gov The reactivity of the pyridine in this 1,3-dipolar cycloaddition is influenced by the electronic nature of its substituents; pyridines with electron-withdrawing groups like the cyano group are sufficiently reactive to form the indolizine product. nih.gov

The table below outlines the use of cyano-substituted building blocks.

| Target Nitrile Position | Cyano-Substituted Building Block | Reaction Type | Co-reactants |

| C-1 | Malononitrile | Multi-component reaction | Aromatic aldehyde, Pyridinium salt |

| C-7 | 4-Cyanopyridine | 1,3-Dipolar Cycloaddition | Dimethyl acetylenedicarboxylate |

Post-synthetic Introduction of Nitrile Groups

Post-synthetic functionalization involves adding the nitrile groups to a pre-formed 2-phenylindolizine core. This strategy relies on the conversion of other functional groups into nitriles.

A classic method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . masterorganicchemistry.comorganic-chemistry.org This two-step process involves:

Diazotization: Conversion of a primary aromatic amine (e.g., 7-amino-2-phenylindolizine) into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid).

Cyanation: Displacement of the diazonium group with a cyanide nucleophile, typically using copper(I) cyanide (CuCN). masterorganicchemistry.comnih.gov

This method would be viable for introducing the C-7 nitrile, provided that a 7-amino-2-phenylindolizine precursor could be synthesized.

Another powerful method is the transition-metal-catalyzed cyanation of aryl halides, known as the Rosenmund-von Braun reaction . If a halo-substituted indolizine (e.g., 1-bromo- or 7-bromo-2-phenylindolizine) is available, it can be converted to the corresponding nitrile using a cyanide source (like KCN or Zn(CN)₂) and a palladium or copper catalyst. This approach offers a direct route from a halogen to a nitrile group.

Cascade Reactions and One-Pot Syntheses for Complex Indolizine Architectures

To construct highly substituted indolizines like 2-phenylindolizine-1,7-dicarbonitrile efficiently, chemists often turn to cascade reactions or one-pot syntheses. These elegant processes combine multiple bond-forming events in a single reaction vessel, avoiding the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

Several powerful cascade reactions have been developed for indolizine synthesis:

Domino Michael/SN2/Aromatization: A transition-metal-free annulation of 2-pyridylacetates with bromonitroolefins proceeds through a sequence of a Michael addition, an intramolecular nucleophilic substitution (SN2), and a final aromatization step to afford functionalized indolizines in moderate to excellent yields. masterorganicchemistry.com

[3+2] Annulations: The reaction of 2-alkylpyridines with α-brominated nitroalkenes can be carried out without a metal catalyst to synthesize polysubstituted indolizines through a cascade Michael/SN2/aromatization sequence.

One-Pot Oxidative Dehydrogenation: A method using α-halo carbonyl compounds, pyridines, and electron-deficient alkenes allows for the synthesis of multisubstituted indolizines under transition-metal-free conditions, employing an oxidant like TEMPO.

Palladium-Catalyzed Annulation: The regioselective annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives and propargyl carbonates provides a straightforward route to polysubstituted indolizines.

Cycloisomerization/Arylation Cascade: A one-pot process can be used to generate 1,2,3-substituted indolizines where an aryl group is introduced at the C-2 position. nih.gov

These advanced synthetic methodologies demonstrate the power of designing reaction sequences that rapidly build molecular complexity from simple, readily available starting materials. The synthesis of a complex target like 2-phenylindolizine-1,7-dicarbonitrile would likely benefit from such a one-pot or cascade approach, potentially combining the formation of the indolizine ring with the simultaneous or sequential introduction of the required phenyl and nitrile functional groups.

Catalytic Methodologies in Indolizine Dicarbonitrile Synthesis

The synthesis of the indolizine scaffold, a fused nitrogen-containing heterocycle, has been significantly advanced through the development of catalytic methodologies. nih.gov These approaches offer advantages over classical methods by providing milder reaction conditions, broader substrate scope, and improved efficiency. nih.gov While methods specifically targeting 2-phenylindolizine-1,7-dicarbonitrile are not extensively documented, the catalytic strategies developed for analogous highly substituted indolizines provide a clear blueprint for its potential construction.

Transition Metal-Catalyzed Processes (e.g., Copper(II)-catalyzed, Palladium-catalyzed)

Transition metals, particularly copper and palladium, are powerful tools in the synthesis of the indolizine nucleus, facilitating key bond formations through various catalytic cycles.

Copper(II)-Catalyzed Processes: Copper catalysts are widely employed for constructing indolizine derivatives due to their low cost and versatile reactivity. organic-chemistry.org A novel approach involves a copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds via the cleavage of C-F bonds to afford bisubstituted indolizine derivatives in moderate to good yields. rsc.org Another prominent method is a three-component reaction involving pyridines, aryl methyl ketones, and acrylates, catalyzed by copper iodide with iodine as a mediator. thieme-connect.com This process is believed to proceed through a 1,3-dipolar cycloaddition of a pyridinium ylide intermediate. thieme-connect.com Furthermore, copper-catalyzed reactions of pyridine, acetophenone, and nitroolefins have been developed under solvent-free conditions, showcasing high functional group tolerance. nih.gov

Interactive Data Table: Examples of Copper-Catalyzed Indolizine Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product Type | Yield | Ref |

|---|---|---|---|---|---|

| 2-(Pyridin-2-yl)acetate | gem-Difluoroalkene | CuI / L-proline | 1,2-Disubstituted Indolizine | 51-89% | rsc.org |

| Pyridine | Aryl Methyl Ketone | CuI / I₂ / K₂CO₃ | C-3 Acylated Indolizine | 38-73% | thieme-connect.com |

Palladium-Catalyzed Processes: Palladium catalysis offers highly effective and regioselective methods for functionalizing the indolizine core. A significant development is the direct C-3 arylation and heteroarylation of pre-formed indolizines with aryl bromides. nih.govacs.org This reaction, catalyzed by systems like PdCl₂(PPh₃)₂, proceeds smoothly under relatively mild conditions and tolerates a wide variety of substituents on both coupling partners. nih.govacs.org Palladium catalysis also enables multicomponent reactions; a notable example involves the carbonylative coupling of 2-bromopyridines, imines, and alkynes to generate diverse indolizines. nih.gov In this process, carbon monoxide facilitates the formation of a reactive 1,3-dipole intermediate that subsequently undergoes cycloaddition. nih.gov Additionally, palladium, in conjunction with a cyclopentadiene-phosphine ligand, can catalyze the annulation of pyrroles with 1,4-dibromo-1,3-butadienes to yield multisubstituted indolizines. acs.org

Interactive Data Table: Examples of Palladium-Catalyzed Indolizine Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product Type | Yield | Ref |

|---|---|---|---|---|---|

| Indolizine | Aryl Bromide | PdCl₂(PPh₃)₂ / KOAc | C-3 Arylated Indolizine | 65-98% | nih.govacs.org |

| 2-Bromopyridine | Imine / Alkyne / CO | Pd(OAc)₂ / PPh₃ | Polysubstituted Indolizine | 76% | nih.gov |

Metal-Free and Organocatalytic Approaches

To circumvent issues related to metal contamination in final products, metal-free and organocatalytic strategies have emerged as powerful alternatives. nih.gov These methods often rely on the intrinsic reactivity of the starting materials, promoted by non-metallic catalysts.

Metal-Free Approaches: A transition metal-free domino reaction of 2-pyridylacetates with bromonitroolefins provides functionalized indolizines in moderate to excellent yields. nih.gov This cascade process involves a Michael addition, an Sₙ2 reaction, and an aromatization step. nih.gov Another environmentally benign approach utilizes anhydrous citric acid as a sustainable, bio-based catalyst for a three-component reaction at room temperature under solvent-free conditions. researchgate.net Additionally, acid-catalyzed two-component reactions have been developed that form the indolizine ring in a single, efficient step. nih.gov

Organocatalytic Approaches: Organocatalysis provides a unique platform for the functionalization of indolizines, particularly for asymmetric transformations. Brønsted acids have been successfully used to catalyze the C3-alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols. rsc.orgrsc.org This method allows for the synthesis of various C3-functionalized indolizine derivatives with structural diversity. rsc.orgrsc.org Chiral phosphoric acids, a cornerstone of asymmetric organocatalysis, have been employed in the enantioselective synthesis of axially chiral tetrasubstituted allenes through a 1,8-addition of indolizines to propargylic alcohols. researchgate.net

Interactive Data Table: Examples of Metal-Free and Organocatalytic Syntheses

| Approach | Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product Type | Yield | Ref |

|---|---|---|---|---|---|---|

| Metal-Free | 2-Pyridylacetate | Bromonitroolefin | Na₂CO₃ | Functionalized Indolizine | Up to 99% | nih.gov |

| Metal-Free | Pyridine / Ketone | 1,4-Naphthoquinone | Anhydrous Citric Acid | Substituted Indolizine | Very Good | researchgate.net |

| Organocatalytic | Indolizine | o-Hydroxybenzyl Alcohol | Diphenyl Phosphate | C3-Alkylated Indolizine | Up to 89% | rsc.org |

Stereoselective Synthesis Strategies for Functionalized Indolizines

The development of stereoselective methods to access enantioenriched indolizine derivatives is of great importance for medicinal chemistry, yet it remains a significant challenge. rsc.org Recent advances have focused on creating both central and axial chirality within the indolizine framework.

A powerful strategy for creating multiple stereocenters is the use of synergistic catalysis. A highly diastereo- and enantioselective synthesis of 2,3-fused indolizines has been achieved through a cascade allylation/Friedel–Crafts reaction enabled by synergistic Copper/Iridium catalysis. rsc.orgresearchgate.net This dual catalytic system allows for the predictable construction of four different stereoisomers by carefully selecting the combination of metal catalysts. rsc.org

Organocatalysis has also proven effective for introducing chirality. Chiral phosphoric acid catalysts can facilitate the enantioselective Friedel-Crafts reaction of indolizines with various electrophiles, establishing a stereogenic center at the C3-position. rsc.org A distinct approach involves the remote stereocontrolled 1,8-conjugated addition of indolizines to propargylic alcohols, catalyzed by a chiral phosphoric acid, to generate axially chiral tetrasubstituted allenes. researchgate.netresearchgate.net

Furthermore, the synthesis of chiral building blocks that can be converted into indolizine-related structures is another viable strategy. For instance, an enantioselective intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, can produce chiral pyrrolidines that are subsequently transformed into fluorinated indolizidinone derivatives (the reduced form of indolizines). nih.gov While access to enantioenriched indolizines was historically rare, these modern catalytic asymmetric methods are rapidly expanding the toolbox for constructing these valuable chiral molecules. rsc.org

Interactive Data Table: Examples of Stereoselective Indolizine Synthesis

| Catalyst System | Reaction Type | Type of Chirality | Stereoselectivity | Product Type | Ref |

|---|---|---|---|---|---|

| Synergistic Cu/Ir | Allylation / Friedel-Crafts | Central (3 centers) | Excellent enantio- and diastereo-control | 2,3-Fused Indolizine | rsc.org |

| Chiral Phosphoric Acid | 1,8-Conjugated Addition | Axial | Up to 96% ee | C1-Functionalized Indolizine | researchgate.net |

Spectroscopic and Structural Data for 2-Phenylindolizine-1,7-dicarbonitrile Currently Unavailable in Publicly Accessible Literature

Following a comprehensive search of scientific databases and scholarly publications, detailed spectroscopic and structural characterization data for the specific chemical compound 2-Phenylindolizine-1,7-dicarbonitrile could not be located. The request for an in-depth article focusing on its high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) techniques cannot be fulfilled at this time due to the absence of published research detailing this information.

The performed searches aimed to retrieve experimental data pertaining to:

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) analyses: No spectral data, including chemical shifts, coupling constants, or correlation signals, for 2-phenylindolizine-1,7-dicarbonitrile were found.

High-Resolution Mass Spectrometry (HRMS): The accurate mass determination for this compound is not documented in the available literature.

Fragmentation Pattern Analysis: There are no published mass spectra (e.g., GC-MS, MALDI-TOF MS) that would allow for an analysis of the fragmentation patterns of 2-phenylindolizine-1,7-dicarbonitrile.

While research exists on related compounds, such as various 2-phenylindolizine derivatives and other dicarbonitrile molecules, the strict focus of the inquiry on "2-Phenylindolizine-1,7-dicarbonitrile" prevents the inclusion of data from these structurally different compounds. The synthesis and characterization of this specific isomer have not been reported in the accessible scientific literature.

Therefore, the creation of the requested article, complete with data tables and detailed research findings as per the provided outline, is not possible. Further research and publication by synthetic and analytical chemists would be required to generate the necessary data for such a review.

Advanced Spectroscopic and Structural Characterization of 2 Phenylindolizine 1,7 Dicarbonitrile

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "fingerprint" of a molecule's vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The spectrum is a plot of absorbance versus wavenumber (cm⁻¹). For 2-Phenylindolizine-1,7-dicarbonitrile, the FTIR spectrum is expected to be dominated by characteristic peaks corresponding to its nitrile and aromatic functionalities.

The most prominent and diagnostically useful absorption would be from the C≡N (nitrile) stretching vibration, which typically appears in the range of 2260-2220 cm⁻¹. The presence of two nitrile groups at the 1 and 7 positions might lead to a single, intense band or a split peak due to symmetric and asymmetric stretching modes.

The aromatic rings (both the phenyl group and the indolizine (B1195054) core) would give rise to a series of absorptions. C-H stretching vibrations of the aromatic protons are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce a set of characteristic sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹. Furthermore, C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, would be observed in the 900-690 cm⁻¹ region.

Interactive Data Table: Expected FTIR Absorption Bands for 2-Phenylindolizine-1,7-dicarbonitrile

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Nitrile C≡N Stretch | 2260-2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| Aromatic C-H Bend | 900-690 | Medium to Strong |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The indolizine core is a known chromophore, and its electronic properties are significantly influenced by substituents.

The UV-Vis spectrum of 2-Phenylindolizine-1,7-dicarbonitrile is expected to show multiple absorption bands corresponding to π → π* transitions within the extended conjugated system formed by the indolizine ring and the phenyl group. The presence of the electron-withdrawing nitrile groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-phenylindolizine (B189232), indicating a smaller HOMO-LUMO energy gap. The spectrum would likely exhibit a complex pattern with high molar absorptivity values, characteristic of highly conjugated aromatic systems.

Fluorescence Spectroscopy for Photophysical Property Investigation

Many indolizine derivatives are known to be fluorescent, and it is anticipated that 2-Phenylindolizine-1,7-dicarbonitrile would also exhibit this property. Fluorescence spectroscopy involves exciting the molecule at a specific wavelength (usually corresponding to an absorption maximum) and measuring the emitted light at a longer wavelength.

The emission spectrum would provide information about the energy of the first excited singlet state. The difference between the absorption and emission maxima (the Stokes shift) would offer insights into the structural relaxation of the molecule in the excited state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would be a key parameter in evaluating its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs). The presence of the nitrile groups might influence the fluorescence properties, potentially leading to quenching or shifting of the emission wavelength.

X-ray Diffraction Analysis

This analysis would reveal the planarity of the indolizine ring system and the dihedral angle between the indolizine core and the phenyl group at the 2-position. This angle is a critical parameter that influences the extent of electronic conjugation between the two aromatic systems. The crystal packing, including any intermolecular interactions such as π-π stacking or C-H···N interactions involving the nitrile groups, would also be elucidated. This information is crucial for understanding the solid-state properties of the material and for rationalizing its macroscopic behavior. Powder XRD could be used to characterize the bulk material and identify its crystalline phase.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method would provide unambiguous information about the molecular structure of 2-Phenylindolizine-1,7-dicarbonitrile.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A successful crystallographic study would yield a detailed geometric description of the molecule. This includes precise measurements of all bond lengths (the distances between the centers of two bonded atoms), bond angles (the angles formed between three connected atoms), and torsion angles (the dihedral angles that describe the rotation around a chemical bond). This data is fundamental to understanding the molecule's connectivity and stereochemistry.

Interactive Data Table: Hypothetical Bond Lengths and Angles for 2-Phenylindolizine-1,7-dicarbonitrile (Note: The following data is illustrative and not based on experimental results.)

| Parameter | Value |

|---|---|

| C-C (phenyl) | ~1.39 Å |

| C-N (indolizine) | ~1.37 Å |

| C≡N (nitrile) | ~1.15 Å |

| C-N-C (indolizine) | ~108° |

Conformational Analysis and Planarity Assessment of the Indolizine System

The torsion angles obtained from single-crystal X-ray diffraction are crucial for a detailed conformational analysis. mdpi.com This would reveal the preferred spatial orientation of the phenyl group relative to the indolizine core. Furthermore, the planarity of the bicyclic indolizine system could be quantitatively assessed. Deviations from planarity, often caused by steric hindrance or crystal packing forces, can significantly influence the molecule's electronic and photophysical properties.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can be employed to characterize bulk samples. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. For 2-Phenylindolizine-1,7-dicarbonitrile, PXRD would be used to confirm the phase purity of a synthesized batch and to identify any potential polymorphs (different crystalline forms of the same compound).

Theoretical and Computational Investigations of 2 Phenylindolizine 1,7 Dicarbonitrile

Mechanistic Studies through Computational Modeling

Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surface for the synthesis of indolizine (B1195054) derivatives. This involves identifying the most plausible reaction mechanisms, locating the structures of transition states, and determining the intermediate species. For the synthesis of 2-Phenylindolizine-1,7-dicarbonitrile, which is often achieved through 1,3-dipolar cycloaddition reactions, computational studies would elucidate the step-by-step formation of the indolizine ring. This would involve characterizing the geometry of the transition state for the cycloaddition, including the lengths of the forming bonds and the angles between the reacting fragments.

Calculation of Energy Profiles and Activation Barriers

Following the identification of the reaction pathway, the energy profile is calculated to determine the thermodynamics and kinetics of the reaction. This involves computing the relative energies of the reactants, intermediates, transition states, and products. The activation barrier, which is the energy difference between the reactants and the transition state, is a crucial parameter for predicting the reaction rate. For 2-Phenylindolizine-1,7-dicarbonitrile, these calculations would provide insight into the feasibility of its synthesis under different conditions and could guide the optimization of reaction parameters.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of molecules over time. For a molecule like 2-Phenylindolizine-1,7-dicarbonitrile, MD simulations would reveal the preferred orientation of the phenyl group relative to the indolizine core and the dynamics of the nitrile groups. This information is crucial for understanding how the molecule interacts with its environment, including solvents or biological receptors. The simulations would typically involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a specified period.

Computational Analysis of Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. For a series of indolizine derivatives, including 2-Phenylindolizine-1,7-dicarbonitrile, computational methods can be used to calculate various molecular descriptors (e.g., electronic properties, steric parameters). These descriptors can then be correlated with experimentally observed reactivity data to build predictive models. Such models are valuable for designing new indolizine derivatives with desired reactivity profiles.

Topological Analysis of Electron Density (e.g., Electron Localization Function (ELF), Atoms in Molecules (AIM))

The topological analysis of the electron density provides a detailed picture of the chemical bonding within a molecule. The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. wikipedia.orgaps.orgresearchgate.net The Atoms in Molecules (AIM) theory partitions the electron density of a molecule into atomic basins, allowing for the characterization of bond properties such as bond order and ionicity. For 2-Phenylindolizine-1,7-dicarbonitrile, these analyses would provide a quantitative description of the aromaticity of the indolizine core and the nature of the bonds between the core and the phenyl and nitrile substituents.

Reactivity Patterns and Chemical Transformations of 2 Phenylindolizine 1,7 Dicarbonitrile

Electrophilic Substitution Reactions on the Indolizine (B1195054) Core

Indolizine systems readily undergo electrophilic substitution, primarily at the 1 and 3-positions of the five-membered ring. The inherent electron density of the indolizine nucleus makes it susceptible to attack by various electrophiles.

The regioselectivity of electrophilic substitution on the indolizine core is dictated by the electron density, which is highest at the C-3 position, followed by the C-1 position. This makes C-3 the most favored site for electrophilic attack. chim.it However, the substitution pattern can be influenced by the nature of the substituents already present on the ring. researchgate.net

For instance, in the case of 2-phenylindolizine (B189232), nitration with a mixture of nitric and sulfuric acids results in substitution on the phenyl ring, yielding 2-(4-nitrophenyl)indolizine. In contrast, using nitric acid alone can lead to the formation of 1,3-dinitro-2-phenylindolizine, albeit in low yields. chim.it This demonstrates that the reaction conditions can significantly alter the site of electrophilic attack.

Friedel-Crafts acylation of 2-phenylindolizine with acetyl chloride in the presence of a catalyst can result in a mixture of 1,3-diacetyl-2-phenylindolizine and 2-(p-acetylphenyl)indolizine. This further highlights the competition between substitution on the indolizine core and the appended phenyl ring.

| Reaction | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 2-(4-nitrophenyl)indolizine | chim.it |

| Nitration | HNO3 | 1,3-dinitro-2-phenylindolizine | chim.it |

| Friedel-Crafts Acylation | Acetyl chloride, Catalyst | 1,3-diacetyl-2-phenylindolizine and 2-(p-acetylphenyl)indolizine |

The presence of a phenyl group at the C-2 position and cyano groups at the C-1 and C-7 positions of the indolizine core significantly modulates its reactivity towards electrophiles. The phenyl group, being an electron-donating group through resonance, can activate the indolizine ring towards electrophilic attack. However, it can also be a site for electrophilic substitution itself, as seen in nitration and Friedel-Crafts reactions. chim.it

Cycloaddition Reactions of the Indolizine Dicarbonitrile System

The indolizine ring system can participate in various cycloaddition reactions, acting as a diene or a more extended π-system. These reactions provide powerful methods for the synthesis of complex heterocyclic structures.

Indolizines are known to undergo [8+2] cycloaddition reactions with electron-deficient alkynes and alkenes, leading to the formation of cycl[3.2.2]azines. mdpi.com This reaction involves the 8π-electron system of the indolizine ring reacting with a 2π-electron component of the dienophile. mdpi.com These reactions often require a catalyst or an oxidant to facilitate the final aromatization to the cyclazine product. mdpi.com

The presence of a cyano group at the C-3 position has been shown to influence the course of these cycloadditions. While it was initially thought that 3-cyanoindolizines could react with acetylenes without a catalyst due to the potential loss of HCN from the intermediate, studies have shown that a catalyst like Pd-C is often still required. mdpi.com

The indolizine skeleton can also be constructed through [3+2] cycloaddition reactions. rsc.org One common approach involves the reaction of pyridinium (B92312) ylides with various dipolarophiles. chim.it This method is a versatile route to a wide array of substituted indolizines. chim.it While this section focuses on the reactions of 2-phenylindolizine-1,7-dicarbonitrile, it is important to note that the indolizine core itself is often synthesized via such cycloaddition pathways.

Reactions Involving the Nitrile Functionalities

The nitrile groups at the C-1 and C-7 positions of 2-phenylindolizine-1,7-dicarbonitrile are versatile functional groups that can undergo a variety of chemical transformations. The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles. openstax.orglibretexts.org

Common reactions of nitriles include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. openstax.orgchemistrysteps.com This reaction proceeds through an amide intermediate. chemistrysteps.com

Reduction: Reduction of nitriles, typically with reagents like lithium aluminum hydride (LiAlH₄), affords primary amines. openstax.orglibretexts.org

Reaction with Grignard Reagents: Grignard reagents add to the nitrile group to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.orglibretexts.org

These reactions provide avenues for further functionalization of the 2-phenylindolizine-1,7-dicarbonitrile scaffold, allowing for the introduction of new chemical moieties at the 1 and 7 positions.

| Reaction | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H3O+ or OH-, H2O | Carboxylic Acid | openstax.orgchemistrysteps.com |

| Reduction | LiAlH4, then H2O | Primary Amine | openstax.orglibretexts.org |

| Grignard Reaction | R-MgBr, then H3O+ | Ketone | openstax.orglibretexts.org |

Nucleophilic Additions to Nitriles

The carbon-nitrogen triple bond in the nitrile groups of 2-Phenylindolizine-1,7-dicarbonitrile is polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. lumenlearning.com This characteristic allows for nucleophilic addition reactions, which are fundamental to extending the molecular framework.

A significant class of nucleophilic additions involves organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The reaction of a nitrile with these strong nucleophiles typically leads to the formation of a ketone after an acidic workup. pressbooks.pub The initial addition of the organometallic reagent across the C≡N triple bond forms an imine anion intermediate, which is then hydrolyzed to yield the corresponding ketone. pressbooks.pub Given the presence of two nitrile groups in the target molecule, selective mono-addition or di-addition could potentially be achieved by controlling the stoichiometry of the organometallic reagent.

Table 1: Expected Products from Nucleophilic Addition of Organometallic Reagents

| Reagent | Position of Attack | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| 1 eq. CH₃MgBr | C1 or C7 | Imine anion | 1-Acetyl-2-phenylindolizine-7-carbonitrile or 7-Acetyl-2-phenylindolizine-1-carbonitrile |

| >2 eq. CH₃MgBr | C1 and C7 | Di-imine anion | 1,7-Diacetyl-2-phenylindolizine |

| 1 eq. PhLi | C1 or C7 | Imine anion | 1-Benzoyl-2-phenylindolizine-7-carbonitrile or 7-Benzoyl-2-phenylindolizine-1-carbonitrile |

Hydrolysis and Derivatization of Nitrile Groups

The nitrile groups can be converted into other valuable functional groups, such as amides and carboxylic acids, through hydrolysis. This transformation can be catalyzed by either acid or base. libretexts.orgorganicchemistrytutor.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. pressbooks.puborganicchemistrytutor.com The reaction proceeds through an amide intermediate, which can be isolated under mild conditions. However, with vigorous heating, the hydrolysis continues to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.combyjus.com

In basic hydrolysis, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the nitrile carbon. libretexts.orgorganicchemistrytutor.com This process also forms an amide intermediate. Depending on the reaction conditions (e.g., temperature, reaction time), the reaction can be stopped at the amide stage or can proceed to form the carboxylate salt, which upon acidification yields the carboxylic acid. organicchemistrytutor.com

Table 2: Products of Nitrile Group Hydrolysis

| Conditions | Product at C1 Position | Product at C7 Position |

|---|---|---|

| H₃O⁺, mild heat | 1-Carboxamide | 7-Carbonitrile |

| H₃O⁺, strong heat | 1-Carboxylic acid | 7-Carboxylic acid |

| NaOH, H₂O, mild heat | 1-Carboxamide | 7-Carbonitrile |

Reduction of Nitrile Groups to Amines

The reduction of the nitrile groups in 2-Phenylindolizine-1,7-dicarbonitrile provides a direct route to the corresponding primary amines, which are versatile intermediates for further functionalization. A variety of reducing agents can accomplish this transformation. wikipedia.org

Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. chemistrysteps.com The reaction involves the addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the amine. pressbooks.pubchemistrysteps.com Catalytic hydrogenation is another widely used and economical method. wikipedia.org This process typically employs catalysts such as Raney nickel, platinum dioxide, or palladium on carbon under a hydrogen atmosphere to yield primary amines. wikipedia.org Other reagents, including diborane (B8814927) and sodium in alcohol, are also effective. wikipedia.org

Under milder conditions with specific reagents like Diisobutylaluminium hydride (DIBAL-H), the reduction can be controlled to stop at the imine stage, which upon hydrolysis yields an aldehyde. pressbooks.pubwikipedia.orgchemistrysteps.com This provides a synthetic route to formyl-substituted phenylindolizines.

Table 3: Reagents for the Reduction of Nitrile Groups

| Reagent | Product Type | Example Product(s) |

|---|---|---|

| LiAlH₄, then H₂O | Primary Amine | 2-Phenylindolizine-1,7-diyldimethanamine |

| H₂ / Raney Ni | Primary Amine | 2-Phenylindolizine-1,7-diyldimethanamine |

| Diisopropylaminoborane / LiBH₄ | Primary Amine | 2-Phenylindolizine-1,7-diyldimethanamine |

Oxidation Reactions of the Indolizine Nucleus

The indolizine ring is an electron-rich π-conjugated system, making it susceptible to oxidation. However, the specific oxidation reactions of the 2-Phenylindolizine-1,7-dicarbonitrile scaffold are not extensively detailed in the literature. Generally, oxidation of such electron-rich heterocycles can lead to a variety of products, including the formation of N-oxides or ring-opened structures, depending on the oxidant and reaction conditions. The presence of the deactivating nitrile groups might influence the outcome of oxidation reactions on the indolizine core.

Reduction Reactions of the Indolizine Nucleus

The aromatic indolizine nucleus can undergo reduction, typically through catalytic hydrogenation under more forcing conditions than those required for simple alkene reduction. This process would likely compete with the reduction of the nitrile groups. Complete reduction of the heterocyclic system would lead to the corresponding octahydroindolizine (B79230) derivative. The choice of catalyst and reaction parameters such as temperature and pressure would be critical in determining the selectivity between the reduction of the nitrile groups and the indolizine ring system.

Metal-Catalyzed Cross-Coupling Reactions of Substituted Indolizines

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-X bond formation. rsc.org For the 2-Phenylindolizine-1,7-dicarbonitrile scaffold to participate in common cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, the introduction of a suitable functional group, typically a halide or a triflate, onto the indolizine or phenyl ring is necessary. mdpi.comresearchgate.net

Alternatively, modern advancements in C-H activation could potentially allow for direct coupling reactions at specific positions on the indolizine or phenyl rings, bypassing the need for pre-functionalization. mdpi.com For instance, palladium-catalyzed C-H functionalization could be used to introduce aryl, alkyl, or other groups at electronically or sterically favored positions on the heterocyclic core. nih.gov

Other Functional Group Transformations on the 2-Phenylindolizine-1,7-dicarbonitrile Scaffold

Beyond the reactions of the nitrile groups, the indolizine nucleus itself is reactive towards electrophiles. Indolizines typically undergo electrophilic substitution preferentially at the 3-position, followed by the 1-position. jbclinpharm.org Since the 1-position in the target molecule is occupied by a nitrile group, electrophilic attack would be strongly directed to the 3-position. Potential electrophilic substitution reactions include:

Nitration: Reaction with nitric acid in sulfuric acid could introduce a nitro group at the 3-position.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could install a halogen at the 3-position.

Friedel-Crafts Acylation: Acylation with an acyl chloride and a Lewis acid catalyst would likely yield the 3-acyl derivative. jbclinpharm.org

Azo Coupling: The electron-rich nature of the indolizine ring allows it to react with arenediazonium salts to form brightly colored azo derivatives, with the coupling occurring at the position of highest electron density, likely C-3. jbclinpharm.orgnih.gov

The phenyl group at the 2-position can also undergo electrophilic substitution, with the indolizine ring acting as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.

Synthetic Applications and Derivatization Strategies of 2 Phenylindolizine 1,7 Dicarbonitrile

2-Phenylindolizine-1,7-dicarbonitrile as a Versatile Chemical Building Block in Organic Synthesis

The strategic placement of reactive functional groups on the stable indolizine (B1195054) core renders 2-phenylindolizine-1,7-dicarbonitrile an ideal starting material for a variety of organic transformations. nih.govresearchgate.net The phenyl group offers a site for modification via electrophilic aromatic substitution, while the nitrile groups can undergo a host of chemical conversions, including hydrolysis, reduction, and cycloaddition reactions. This multifunctionality allows for the divergent synthesis of a wide array of novel compounds.

The indolizine nucleus can participate in cycloaddition reactions to construct more elaborate heterocyclic frameworks. For instance, indolizines are known to undergo [8π+2π] cycloadditions with electron-deficient dienophiles to yield cycl[3.2.2]azine derivatives. The electron-withdrawing nature of the two nitrile groups in 2-phenylindolizine-1,7-dicarbonitrile would significantly influence this reactivity, potentially requiring highly electron-rich reaction partners.

Furthermore, the nitrile functionalities themselves are precursors to other heterocyclic systems. They can be hydrolyzed to carboxylic acids, which can then be used in cyclization reactions, or they can react with nitrogen nucleophiles to form fused pyrimidine (B1678525) or triazine rings. For example, the reaction of a dinitrile with hydrazine (B178648) could lead to the formation of a fused aminopyridazine ring, expanding the heterocyclic system.

There is considerable interest in developing π-extended indolizine analogues for applications in organic electronics and materials science. rsc.orgrsc.orgresearchgate.net 2-Phenylindolizine-1,7-dicarbonitrile serves as an excellent scaffold for the construction of such systems. The nitrile groups can be envisioned as anchor points for annulation reactions, extending the π-conjugated system.

One potential strategy involves the conversion of the nitrile groups into functionalities that can participate in palladium-catalyzed cross-coupling reactions or cyclization reactions. For example, hydrolysis of the nitriles to carboxylic acids, followed by esterification and subsequent cyclization reactions, could lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net Another approach could involve reactions that directly utilize the nitrile groups, such as transition-metal-catalyzed [2+2+2] cycloadditions with alkynes to build new benzene (B151609) rings fused to the indolizine core, thereby creating complex, π-extended architectures. chemrxiv.org

Rational Design and Synthesis of Advanced Indolizine Derivatives

The rational design of novel indolizine derivatives hinges on a thorough understanding of how different substituents affect the electronic properties and reactivity of the core structure.

The reactivity of the indolizine ring is highly dependent on its substitution pattern. mdpi.com The parent indolizine is an electron-rich aromatic system that readily undergoes electrophilic substitution, preferentially at the C3 and C1 positions. However, the presence of two powerful electron-withdrawing nitrile groups at the C1 and C7 positions in 2-phenylindolizine-1,7-dicarbonitrile dramatically alters this reactivity profile.

These groups deactivate the ring towards electrophilic attack but may activate it for nucleophilic aromatic substitution, a reaction not typically observed in the parent indolizine. chim.it The phenyl group at C2, being a stable substituent, provides a platform for further functionalization without compromising the core structure.

| Position | Substituent | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| C1 | -CN (Nitrile) | Strongly Electron-Withdrawing | Deactivates ring to electrophilic attack; potential site for nucleophilic attack or cycloadditions. |

| C2 | -Ph (Phenyl) | Electron-Withdrawing (inductive), π-donor/acceptor (resonance) | Stabilizes the indolizine core; can be functionalized via electrophilic substitution. |

| C7 | -CN (Nitrile) | Strongly Electron-Withdrawing | Deactivates pyridine (B92270) ring portion to electrophilic attack; may facilitate nucleophilic substitution. |

The synthesis of π-expanded indolizines is a burgeoning field of research, driven by the unique optoelectronic properties of these molecules. rsc.orgresearchgate.netcolab.ws Starting from 2-phenylindolizine-1,7-dicarbonitrile, several strategies can be employed to extend the conjugated system.

Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, could be used to introduce aromatic or heteroaromatic moieties onto the C2-phenyl ring. chim.it More advanced methods could involve the direct C-H functionalization of the indolizine core, although the electron-deficient nature of this specific molecule would present a challenge. A more plausible route would be the chemical transformation of the nitrile groups to facilitate annulation reactions, thereby building additional rings onto the indolizine framework.

| Synthetic Strategy | Description | Potential Outcome |

|---|---|---|

| Cross-Coupling Reactions | Functionalization of the C2-phenyl ring using methods like Suzuki or Heck coupling to attach other aromatic systems. | Linear π-extension. |

| Annulation via Nitrile Conversion | Hydrolysis of nitriles to carboxylic acids, followed by Friedel-Crafts acylation and cyclization to form fused rings. | Angular or linear annulation, creating larger PAHs. |

| Cycloaddition Reactions | Using the nitrile groups in [2+2+2] cycloadditions with alkynes to build new fused aromatic rings. | Formation of complex, multi-cyclic π-systems. |

Development of Novel Synthetic Methodologies Utilizing the 2-Phenylindolizine-1,7-dicarbonitrile Scaffold

The unique electronic and steric properties of 2-phenylindolizine-1,7-dicarbonitrile make it an intriguing target for the development of new synthetic methods. researchgate.netresearchgate.net Traditional methods for indolizine synthesis, such as the Chichibabin reaction or 1,3-dipolar cycloadditions, could be adapted to produce this highly substituted core. mdpi.comchim.it

Moreover, the reactivity of this scaffold can be exploited to pioneer novel transformations. For instance, the electron-poor nature of the ring system could be leveraged in reactions with electron-rich species, potentially leading to new types of annulation or functionalization reactions that are not feasible with electron-rich indolizines. The development of one-pot, multi-component reactions that assemble the 2-phenylindolizine-1,7-dicarbonitrile core or use it as a key intermediate would be of significant value to synthetic organic chemistry, providing rapid access to a diverse range of complex nitrogen-containing heterocycles. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Phenylindolizine-1,7-dicarbonitrile, and how do their yields and conditions compare?

- Methodological Answer : Two primary methods are widely used:

- Condensation reactions : A mixture of chloroacetic acid, aromatic aldehydes (e.g., 4-cyanobenzaldehyde), and acetic anhydride/acetic acid solvent with sodium acetate as a catalyst, refluxed for 2 hours, yielding ~68% .

- One-pot multicomponent synthesis : Using bis methylthio methylene malononitrile, thiourea, and piperazine in DMF with K₂CO₃, refluxed for 5–6 hours, yielding ~65% .

Microwave-assisted synthesis (e.g., 70°C, 86% yield) offers faster reaction times and improved purity compared to traditional reflux .

Q. Which spectroscopic techniques are most effective for characterizing 2-Phenylindolizine-1,7-dicarbonitrile derivatives?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2,220 cm⁻¹) .

- NMR (¹H/¹³C) : Resolves aromatic proton environments (e.g., δ 7.29–8.01 for ArH) and carbon backbone .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 403 for C₂₂H₁₇N₃O₃S) and fragmentation patterns .

Cross-referencing with computational simulations (e.g., DFT) enhances data interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel analogs?

- Methodological Answer :

- Cross-validation : Combine NMR, IR, and MS to confirm functional group assignments. For example, IR-detected CN groups should align with ¹³C NMR peaks at ~116–117 ppm .

- Purity checks : Use TLC (as in ) to rule out byproducts .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in substituent effects .

Q. What strategies optimize reaction conditions for microwave-assisted synthesis of derivatives?

- Methodological Answer :

- Parameter screening : Systematically vary temperature (e.g., 70–100°C), solvent (DMF vs. ethanol), and catalyst loading (e.g., K₂CO₃) to maximize yield .

- Green chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., PEG-400) to improve sustainability .

Q. How should one design experiments to evaluate biological activity, ensuring statistical validity?

- Methodological Answer :

- Dose-response assays : Test derivatives at multiple concentrations (e.g., 1–100 µM) against microbial strains, using positive (e.g., ciprofloxacin) and negative controls .

- Triangulation : Combine quantitative data (e.g., MIC values) with qualitative observations (e.g., cell morphology changes) .

- Replicates : Perform triplicate experiments and apply ANOVA for significance testing .

Q. What advanced characterization techniques assess electroluminescent properties?

- Methodological Answer :

- Photoluminescence (PL) spectroscopy : Measures emission spectra (e.g., deep-red to NIR) and quantum yields .

- Device fabrication : Prepare thin films via spin-coating and test electroluminescence efficiency in OLED setups .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability for device longevity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.